1-(4-Methoxyphenyl)-5-oxo-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]pyrrolidine-3-carbohydrazide
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Overview
Description
1-(4-Methoxyphenyl)-5-oxo-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]pyrrolidine-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidine ring, and a carbohydrazide moiety. Its chemical properties and reactivity make it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-5-oxo-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]pyrrolidine-3-carbohydrazide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the methoxyphenyl and carbohydrazide groups. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization to form the pyrrolidine ring. The final step involves the reaction of the pyrrolidine intermediate with a hydrazide derivative to form the carbohydrazide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-oxo-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]pyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-5-oxo-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]pyrrolidine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-oxo-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]pyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: Shares the methoxyphenyl group but differs in the rest of the structure.
4-Methoxyphenylacetone: Similar in having a methoxyphenyl group but with a different functional group arrangement.
Uniqueness
1-(4-Methoxyphenyl)-5-oxo-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]pyrrolidine-3-carbohydrazide is unique due to its combination of a pyrrolidine ring and a carbohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-15(2)17-6-4-16(5-7-17)13-23-24-22(27)18-12-21(26)25(14-18)19-8-10-20(28-3)11-9-19/h4-11,13,15,18H,12,14H2,1-3H3,(H,24,27)/b23-13+ |
InChI Key |
HAPOTYXKKFLMBU-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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